molecular formula C11H9ClN2O2 B2601032 Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate CAS No. 92972-76-4

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate

Cat. No. B2601032
CAS RN: 92972-76-4
M. Wt: 236.66
InChI Key: SUZSJFNERBAGDA-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate is a chemical compound with the CAS Number: 92972-76-4. It has a molecular weight of 236.66 and its IUPAC name is ethyl 4-chloro [1,6]naphthyridine-3-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate is 1S/C11H9ClN2O2/c1-2-16-11(15)8-6-14-9-3-4-13-5-7(9)10(8)12/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate is a solid compound. It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Anticancer Properties

1,6-Naphthyridines have been studied for their potential anticancer properties . They have shown promising results in inhibiting the growth of different cancer cell lines. The structure-activity relationship (SAR) and molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .

Anti-HIV Activity

Compounds in the 1,6-naphthyridines class have also been explored for their anti-HIV (Human Immunodeficiency Virus) properties . They could potentially be used in the development of new antiretroviral drugs.

Antimicrobial Activity

1,6-Naphthyridines have shown antimicrobial activity, making them potential candidates for the development of new antimicrobial agents .

Analgesic Properties

These compounds have demonstrated analgesic (pain-relieving) properties . This suggests potential applications in the development of new analgesic drugs.

Anti-inflammatory Activity

1,6-Naphthyridines have anti-inflammatory properties . They could potentially be used in the treatment of inflammatory conditions.

Antioxidant Activity

These compounds have shown antioxidant activity , which means they could potentially be used in the prevention of diseases related to oxidative stress.

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

1,6-Naphthyridines, including Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate, have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . Future research could focus on correlating the synthesis of these compounds with their biological activity .

properties

IUPAC Name

ethyl 4-chloro-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-6-14-9-3-4-13-5-7(9)10(8)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZSJFNERBAGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CN=CC2=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 9.3 g of ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate (prepared according to J. Org. Chem. 15, 1224 (1950)) and 56 ml of phosphorous oxychloride is refluxed for 2 hours 40 minutes, then evaporated to dryness and the residue is treated with cold dilute ammonium hydroxide and methylene chloride. Insoluble material is removed by filtration, then organic layer is separated, washed with brine, dried over sodium sulfate and evaporated to dryness to yield ethyl 4-chloro-1,6-naphthyridine-3-carboxylate.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One

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